4-(Aminomethyl)-6-iodopyridin-2-amine
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Overview
Description
4-(Aminomethyl)-6-iodopyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group at the 4-position and an iodine atom at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-iodopyridin-2-amine can be achieved through several synthetic routes. One common method involves the iodination of 4-(Aminomethyl)pyridine. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 6-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Ullmann coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium or copper catalysts are typically used in Suzuki-Miyaura and Ullmann coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
4-(Aminomethyl)-6-iodopyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-iodopyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the iodine atom and has different reactivity and applications.
4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of the pyridine ring.
4-Aminocoumarin: Features a coumarin scaffold with an amino group at the 4-position
Uniqueness
4-(Aminomethyl)-6-iodopyridin-2-amine is unique due to the presence of both the aminomethyl group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H8IN3 |
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Molecular Weight |
249.05 g/mol |
IUPAC Name |
4-(aminomethyl)-6-iodopyridin-2-amine |
InChI |
InChI=1S/C6H8IN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10) |
InChI Key |
PNNZEBLNJFPIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)I)CN |
Origin of Product |
United States |
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